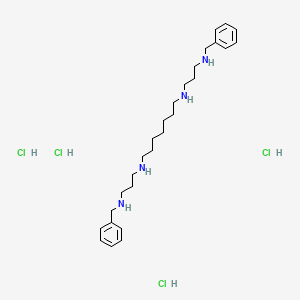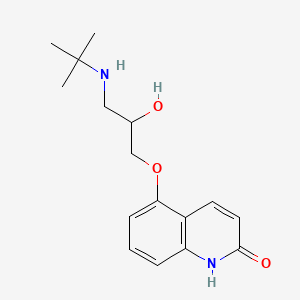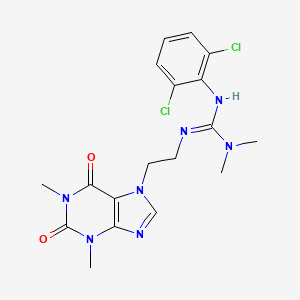
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is a synthetic compound that combines the amino acid methionine with a brominated indole derivative through an oxalyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxalylation: The brominated indole is then reacted with oxalyl chloride to form the oxalyl derivative. This reaction is usually carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Coupling with Methionine Ethyl Ester: The oxalyl derivative is then coupled with methionine ethyl ester in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.
Reduction: Reduction reactions can occur at the brominated indole ring, potentially leading to debromination.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methionine moiety.
Reduction: Reduced or debrominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate protein interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated indole moiety may interact with proteins or enzymes, affecting their function. The methionine moiety can be involved in redox reactions, influencing cellular oxidative states.
相似化合物的比较
Similar Compounds
- Methionine, N-((5-chloro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-fluoro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-iodo-3-indolyl)oxalyl)-, ethyl ester
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to participate in various biochemical interactions, making this compound particularly interesting for research.
By comparing it with similar compounds, researchers can gain insights into the effects of different halogen atoms on the properties and applications of these molecules.
属性
CAS 编号 |
117196-96-0 |
|---|---|
分子式 |
C17H19BrN2O4S |
分子量 |
427.3 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-17(23)14(6-7-25-2)20-16(22)15(21)12-9-19-13-5-4-10(18)8-11(12)13/h4-5,8-9,14,19H,3,6-7H2,1-2H3,(H,20,22)/t14-/m0/s1 |
InChI 键 |
HRJPBYFUNBOTLJ-AWEZNQCLSA-N |
手性 SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
规范 SMILES |
CCOC(=O)C(CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



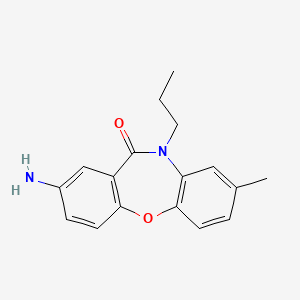
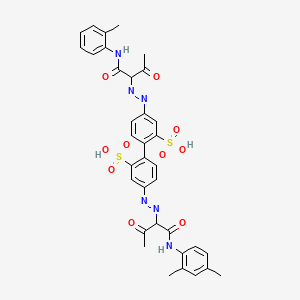
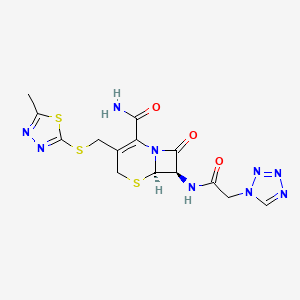
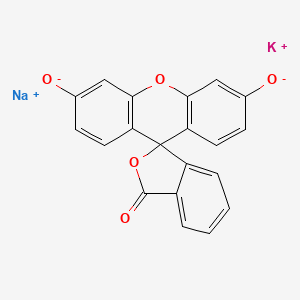
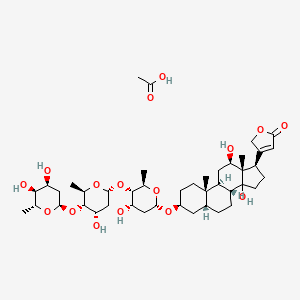
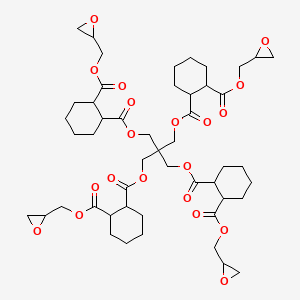
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
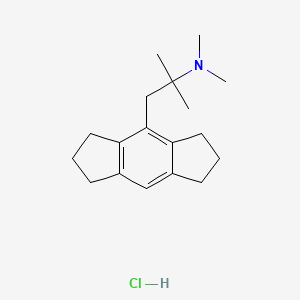
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
